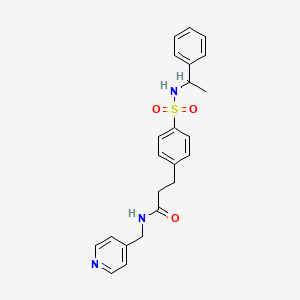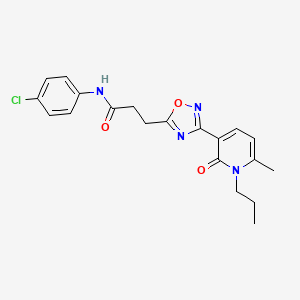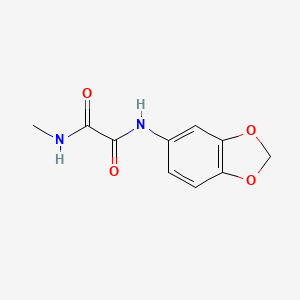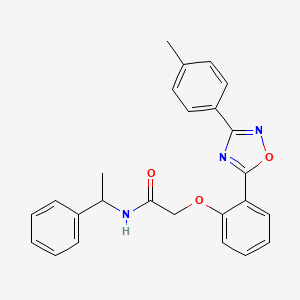
N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide, also known as AHA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. AHA is a hydrazine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetes models.
实验室实验的优点和局限性
One of the main advantages of using N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide in lab experiments is its low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using this compound is its instability under certain conditions, which can affect its activity and efficacy.
未来方向
There are numerous future directions for N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide research, including the development of more potent derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important areas of future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its low toxicity, high solubility, and relatively easy synthesis make it an attractive candidate for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
合成方法
There are various methods for synthesizing N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide, including the reaction of hydrazine hydrate with acetylacetone and 4-acetamidophenylhydrazine, as well as the reaction of 4-acetamidophenylhydrazine with ethyl acetoacetate. However, the most commonly used method is the reaction of 4-acetamidophenylhydrazine with acetylacetone in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
科学研究应用
N-(4-acetamidophenyl)-2-hydrazineyl-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have neuroprotective effects in Alzheimer's disease models by reducing oxidative stress and inflammation. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-hydrazinyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-6(15)12-7-2-4-8(5-3-7)13-9(16)10(17)14-11/h2-5H,11H2,1H3,(H,12,15)(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEGELDVLHDMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)

![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)


